3,5-bis{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid
Overview
Description
3,5-bis{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid is a complex organic compound with the molecular formula C27H28N2O6
Scientific Research Applications
3,5-bis{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with 3,5-diaminobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism by which 3,5-bis{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Similar in structure but with additional carboxylic acid groups, leading to different reactivity and applications.
3,5-dimethylphenoxyacetic acid: An intermediate in the synthesis of the target compound, with simpler structure and different properties.
Uniqueness
3,5-bis{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid stands out due to its combination of multiple functional groups and aromatic rings, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
3,5-bis[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-16-5-17(2)8-23(7-16)34-14-25(30)28-21-11-20(27(32)33)12-22(13-21)29-26(31)15-35-24-9-18(3)6-19(4)10-24/h5-13H,14-15H2,1-4H3,(H,28,30)(H,29,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEQJIUJVAKWND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC(=CC(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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